molecular formula C22H21N3O3 B2977074 ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922090-58-2

ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2977074
CAS No.: 922090-58-2
M. Wt: 375.428
InChI Key: KALIOQHPGAWFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine derivatives with diketones or ketoesters.

    Introduction of the Phenyl Group: This step may involve the use of phenylhydrazine or similar reagents.

    Quinoline Derivative Addition: The tetrahydroquinoline moiety can be introduced through cyclization reactions involving aniline derivatives and aldehydes.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the tetrahydroquinoline moiety to quinoline.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate would depend on its specific biological activity. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or activation of receptor-mediated pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine core structures.

    Quinoline Derivatives: Compounds containing the quinoline moiety.

    Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups.

Uniqueness

Ethyl 6-oxo-1-phenyl-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of the pyridazine, quinoline, and phenyl moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-2-28-22(27)21-19(24-14-8-10-16-9-6-7-13-18(16)24)15-20(26)25(23-21)17-11-4-3-5-12-17/h3-7,9,11-13,15H,2,8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALIOQHPGAWFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.